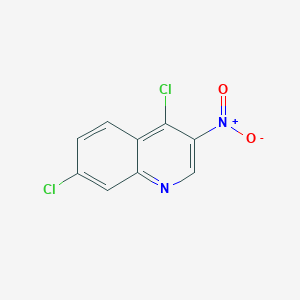

4,7-Dichloro-3-nitroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,7-dichloro-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-5-1-2-6-7(3-5)12-4-8(9(6)11)13(14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAUZCISBSMGIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10702205 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22931-74-4 | |

| Record name | 4,7-Dichloro-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10702205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of 4,7-dichloro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted quinolines form the structural backbone of numerous pharmacologically active agents. This guide provides an in-depth, technical framework for the synthesis and characterization of 4,7-dichloro-3-nitroquinoline, a compound of interest for medicinal chemistry and drug development. While direct literature on this specific trifunctionalized quinoline is sparse, this document outlines a robust and scientifically-grounded synthetic strategy. The approach leverages the well-established Gould-Jacobs reaction to construct the core 4,7-dichloroquinoline precursor, followed by a proposed regioselective nitration. We delve into the mechanistic rationale behind each synthetic step and provide comprehensive, step-by-step protocols. Furthermore, a detailed roadmap for the structural elucidation and characterization of the final product using modern analytical techniques—including NMR, FTIR, and Mass Spectrometry—is presented, complete with predicted data to guide researchers in their experimental validation. This whitepaper is designed not merely as a set of instructions, but as a self-validating system of protocols and scientific reasoning, empowering researchers to confidently approach the synthesis of this and related novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are central to some of the most impactful pharmaceuticals, most notably antimalarial drugs like chloroquine and hydroxychloroquine. The strategic placement of substituents on this bicyclic heteroaromatic system allows for the fine-tuning of its physicochemical and pharmacological properties.

The target molecule of this guide, This compound , combines three key functional groups that offer significant synthetic versatility:

-

7-Chloro Group: Located on the carbocyclic (benzene) ring, this group is relatively stable and influences the overall electronic properties and lipophilicity of the molecule.

-

4-Chloro Group: Positioned on the heterocyclic (pyridine) ring, this chlorine is highly activated towards nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide variety of functional groups.[1]

-

3-Nitro Group: A strong electron-withdrawing group, the nitro moiety dramatically alters the electronic landscape of the pyridine ring. It can also be reduced to an amino group, providing another point for diversification.

This guide provides a comprehensive approach to synthesizing and confirming the identity of this promising, yet underexplored, chemical entity.

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the most efficient route to this compound is a two-stage process: first, the construction of the stable 4,7-dichloroquinoline precursor, followed by the introduction of the nitro group at the C3 position.

Sources

Section 1: Core Physicochemical Profile of 4,7-Dichloroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of Dichlorinated Quinolines in Drug Development

A Senior Application Scientist's Field Guide to 4,7-Dichloroquinoline and its Analogs

Preamble: Navigating the Landscape of Substituted Quinolines

To our fellow researchers and drug development professionals, this guide is designed to serve as a robust technical resource on the physicochemical properties of dichlorinated quinolines. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Our initial inquiry focused on the specific isomer 4,7-dichloro-3-nitroquinoline . However, a comprehensive survey of the scientific literature reveals a significant scarcity of specific, validated experimental data for this particular compound.

In the spirit of scientific integrity and practical utility, this guide will pivot to a more extensively characterized and industrially significant analog: 4,7-Dichloroquinoline (CAS 86-98-6) . This compound is a pivotal intermediate in the synthesis of critical antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2] By establishing a deep understanding of its properties, we can then extrapolate and draw reasoned comparisons to understand the likely influence of a nitro-substituent at the 3-position by examining related compounds like 2,4-dichloro-3-nitroquinoline . This approach allows us to provide a guide that is both rigorously grounded in empirical data and intellectually expansive, offering insights into structure-property relationships that are critical for rational drug design.

4,7-Dichloroquinoline is a heterocyclic compound whose strategic placement of chlorine atoms makes it an ideal precursor for nucleophilic substitution reactions, a cornerstone of building more complex drug molecules.[1]

Molecular Identity and Structural Features

The fundamental identity of a chemical compound dictates its behavior. 4,7-Dichloroquinoline is a solid, crystalline substance under standard conditions.[3]

-

IUPAC Name: 4,7-dichloroquinoline[4]

-

CAS Number: 86-98-6[4]

-

Molecular Formula: C₉H₅Cl₂N[4]

-

Molecular Weight: 198.05 g/mol [4]

-

Appearance: Typically appears as a white to off-white or yellow crystalline solid or powder.[3]

The molecule's structure is fundamentally planar, a feature confirmed by single-crystal X-ray diffraction studies.[5][6] This planarity can influence how the molecule interacts with biological targets, such as intercalating with DNA or fitting into the active sites of enzymes.

// Define nodes for the quinoline rings N1 [label="N", pos="0,0.866!", color=black, fontcolor="#4285F4"]; C2 [label="C", pos="1,1.732!", color=black, fontcolor="#202124"]; C3 [label="C", pos="2,1.732!", color=black, fontcolor="#202124"]; C4 [label="C", pos="2.5,0.866!", color=black, fontcolor="#202124"]; C4a [label="C", pos="1.5,0!", color=black, fontcolor="#202124"]; C8a [label="C", pos="0.5,0!", color=black, fontcolor="#202124"]; C5 [label="C", pos="2,-1.732!", color=black, fontcolor="#202124"]; C6 [label="C", pos="1,-1.732!", color=black, fontcolor="#202124"]; C7 [label="C", pos="0,-0.866!", color=black, fontcolor="#202124"]; C8 [label="C", pos="-0.5,0!", color=black, fontcolor="#202124"]; Cl4 [label="Cl", pos="3.8,0.866!", color=black, fontcolor="#34A853"]; Cl7 [label="Cl", pos="-0.8,-1.732!", color=black, fontcolor="#34A853"];

// Define edges for the bonds edge [penwidth=2]; N1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C4a [style=dashed]; C4a -- N1 [style=solid]; C4a -- C8a [style=dashed]; C8a -- N1 [style=solid]; C8a -- C8 [style=dashed]; C8 -- C7 [style=solid]; C7 -- C6 [style=dashed]; C6 -- C5 [style=solid]; C5 -- C4a [style=dashed]; C4 -- Cl4 [style=solid]; C7 -- Cl7 [style=solid]; }

Molecular structure of 4,7-Dichloroquinoline.

Quantitative Physicochemical Data

For drug development professionals, quantitative data is paramount for modeling, formulation, and process chemistry. The following table summarizes the key properties of 4,7-dichloroquinoline.

| Property | Value | Source(s) |

| Molecular Weight | 198.05 g/mol | [4] |

| Melting Point | 81-84 °C | [6] |

| Boiling Point | 317 °C | [2] |

| Density | 1.437 g/cm³ | [3] |

| Solubility | Insoluble in water. Soluble in chloroform (50 mg/mL). | [7] |

| Vapor Pressure | 0.00077 mmHg | [4] |

| Flash Point | 164 °C | [2] |

Expert Insight: The low water solubility and good solubility in organic solvents like chloroform are characteristic of a lipophilic molecule. This property is critical for its ability to cross cell membranes but also presents challenges for aqueous formulations. The melting point range of 81-84°C indicates a compound that is solid at room temperature and has a relatively high degree of purity.

Spectroscopic and Crystallographic Profile

Spectroscopic data provides the fingerprint of a molecule, essential for quality control and reaction monitoring.

-

¹H NMR (CDCl₃): The proton NMR spectrum shows characteristic signals for the quinoline ring protons. Key reported shifts are: δ 8.78 (d, J = 4.8 Hz, 1H), 8.15 (d, J = 9.2 Hz, 1H), 8.11 (d, J = 2.4 Hz, 1H), 7.59 (dd, J = 9.2, 2.4 Hz, 1H), 7.48 (d, J = 4.8 Hz, 1H).[5][6] This pattern is a definitive identifier for the 4,7-substitution pattern.

-

Mass Spectrometry (GC-MS): The mass spectrum exhibits a top peak at m/z 197 and a second highest peak at m/z 199.[4] This isotopic pattern is characteristic of a molecule containing two chlorine atoms.

-

Infrared (IR) Spectroscopy: IR spectra are available and can be used to confirm the absence of certain functional groups (like -OH or -NH₂) and the presence of the aromatic system.[4]

-

Crystal Structure: X-ray crystallography has determined that 4,7-dichloroquinoline crystallizes in a monoclinic system. The two molecules in the asymmetric unit are both essentially planar.[6][8]

Section 2: The Influence of the Nitro Group: A Comparative Analysis

While data for this compound is scarce, we can infer its properties by examining the impact of a nitro group on the quinoline scaffold. The nitro group is a strong electron-withdrawing group, which profoundly alters the electronic properties and reactivity of the aromatic ring.

Let's consider 2,4-dichloro-3-nitroquinoline (CAS 132521-66-5) .[9]

-

Reactivity: The chlorine atoms at the 2- and 4-positions are highly reactive towards nucleophilic substitution.[10] The electron-withdrawing nitro group at the 3-position further activates these positions, making them even more susceptible to attack than the chlorine atoms in 4,7-dichloroquinoline. The C4-chloro group is particularly reactive.[10]

-

Physicochemical Properties: 2,4-dichloro-3-nitroquinoline has a higher molecular weight (243.05 g/mol ) and a predicted higher melting point (~102 °C) compared to its non-nitrated counterpart.[9][11] It is soluble in DMSO and DMF but only slightly soluble in water.[]

Causality Behind Experimental Choices: When designing a synthesis, the choice of a nitrated vs. non-nitrated quinoline intermediate is critical. If the goal is to perform a nucleophilic substitution at the 4-position, the presence of a nitro group at the 3-position would significantly accelerate the reaction. This allows for milder reaction conditions (lower temperatures, weaker nucleophiles), which can be crucial for preserving other sensitive functional groups in a complex molecule. This is a classic example of using electronic effects to tune a molecule's reactivity for a specific synthetic outcome.

Section 3: Synthesis and Core Reactivity

The synthesis of 4,7-dichloroquinoline is a well-established industrial process, often starting from m-chloroaniline. The Gould-Jacobs reaction is a common and effective route.[2][13]

Step-by-Step Synthesis Protocol (Gould-Jacobs Approach)

This protocol is a self-validating system; successful isolation and characterization of the intermediates at each stage confirm the reaction's progress.

-

Condensation: React m-chloroaniline with ethyl ethoxymethylenemalonate. This is typically done by heating the mixture on a steam bath for approximately one hour, allowing the ethanol byproduct to evaporate.[13]

-

Thermal Cyclization: The resulting acrylate intermediate is added to a high-boiling solvent like Dowtherm A or diphenyl ether and heated to boiling (around 250°C). This high temperature drives the cyclization to form the quinoline ring, yielding ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[13]

-

Saponification: The ester is hydrolyzed to a carboxylic acid by refluxing with aqueous sodium hydroxide. Acidification of the cooled solution precipitates 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.[13]

-

Decarboxylation: The carboxylic acid is heated in a high-boiling solvent to remove the carboxyl group, yielding 7-chloro-4-quinolinol.[13]

-

Chlorination: The final and critical step is the conversion of the 4-hydroxy group to a chloro group. This is achieved by heating the 7-chloro-4-quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃).[13][14] The product, 4,7-dichloroquinoline, is then isolated and purified, often by recrystallization from a solvent like Skellysolve B or hexanes.[6][13]

// Nodes A [label="m-Chloroaniline +\nEthyl Ethoxymethylenemalonate"]; B [label="Condensation\n(Heat, ~1 hr)"]; C [label="Anilinoacrylate Intermediate"]; D [label="Thermal Cyclization\n(Dowtherm A, ~250°C)"]; E [label="Ethyl 7-Chloro-4-hydroxy-\nquinoline-3-carboxylate"]; F [label="Saponification\n(NaOH, Reflux)"]; G [label="7-Chloro-4-hydroxy-\n3-quinolinecarboxylic Acid"]; H [label="Decarboxylation\n(Heat)"]; I [label="7-Chloro-4-quinolinol"]; J [label="Chlorination\n(POCl₃, Heat)"]; K [label="4,7-Dichloroquinoline\n(Final Product)"];

// Edges A -> B [label="Step 1"]; B -> C; C -> D [label="Step 2"]; D -> E; E -> F [label="Step 3"]; F -> G; G -> H [label="Step 4"]; H -> I; I -> J [label="Step 5"]; J -> K; }

General workflow for the synthesis of 4,7-Dichloroquinoline.

Section 4: Key Experimental Protocols

Accurate characterization is non-negotiable. The following are standard, reliable protocols for the purification and analysis of dichlorinated quinolines.

Protocol: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique to remove impurities. For 4,7-dichloroquinoline, it is particularly effective at removing isomeric impurities like 4,5-dichloroquinoline that may be present from the manufacturing process.[6] The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at cold temperatures.

Methodology:

-

Solvent Selection: Place a small amount of crude 4,7-dichloroquinoline in a test tube and add a few drops of a test solvent (e.g., hexanes).

-

Heating: Gently heat the mixture. If the solid dissolves, it is a potential solvent.

-

Cooling: Allow the solution to cool to room temperature, then place it in an ice bath. The formation of crystals indicates a suitable solvent.

-

Procedure: Slowly add hot hexanes to the crude 4,7-dichloroquinoline in a flask until it just dissolves.[6]

-

Cooling & Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Then, place the flask in an ice bath to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals to a constant weight. The melting point of the recrystallized product should be sharp and within the literature range (81-84 °C).[6]

// Nodes start [label="Crude Synthetic Product"]; recrystallization [label="Purification\n(Recrystallization)", fillcolor="#34A853"]; mp_analysis [label="Melting Point Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; nmr [label="¹H NMR Spectroscopy", fillcolor="#FBBC05", fontcolor="#202124"]; ms [label="Mass Spectrometry", fillcolor="#FBBC05", fontcolor="#202124"]; final_product [label="Pure, Characterized\n4,7-Dichloroquinoline", shape=ellipse, fillcolor="#EA4335"];

// Edges start -> recrystallization; recrystallization -> mp_analysis [label="Purity Check"]; recrystallization -> nmr [label="Structure Verification"]; recrystallization -> ms [label="Identity Confirmation"]; mp_analysis -> final_product; nmr -> final_product; ms -> final_product; }

Workflow for purification and characterization.

Section 5: Safety, Handling, and Storage

Working with halogenated and nitrated aromatic compounds requires strict adherence to safety protocols.

-

Hazards: 4,7-Dichloroquinoline is classified as causing skin irritation (H315), potentially causing an allergic skin reaction (H317), and causing serious eye irritation (H319).[4][15] It is also very toxic to aquatic life with long-lasting effects.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[17][18] Work in a well-ventilated area or under a chemical fume hood.[15]

-

Handling: Avoid breathing dust.[17] Wash hands and any exposed skin thoroughly after handling.[16] Contaminated work clothing should not be allowed out of the workplace.[17]

-

Storage: Store in a dry, cool, and well-ventilated place.[18] Keep the container tightly closed and store locked up.[15][16]

Conclusion

While the specific compound this compound remains an elusive target in the available literature, a deep dive into the well-characterized and industrially vital 4,7-dichloroquinoline provides an invaluable foundation for researchers. Its physicochemical properties, spectroscopic fingerprint, and established synthetic routes offer a complete picture of a key pharmaceutical intermediate. By comparing this data with related nitro-substituted quinolines, we can make scientifically sound predictions about how the introduction of a nitro group would modulate the molecule's reactivity and properties. This understanding of structure-property relationships is the essence of modern drug discovery and development, allowing scientists to rationally design and synthesize the next generation of therapeutic agents.

References

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

-

PubChem. 4,7-Dichloroquinoline. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

MDPI. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

-

ResearchGate. (2012). 4,7-Dichloroquinoline. [Link]

-

National Institutes of Health. (2012). 4,7-Dichloroquinoline. PMC. [Link]

-

Wikipedia. 4,7-Dichloroquinoline. [Link]

-

Solubility of Things. 4,7-Dichloroquinoline. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. [Link]

-

PubChem. 2,4-Dichloro-3-nitroquinoline. National Center for Biotechnology Information. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Chemical Synthesis Innovations: Exploring the Applications of 4,7-Dichloroquinoline (CAS 86-98-6). [Link]

-

ResearchGate. (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. [Link]

-

Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

-

ResearchGate. (2025, August 10). 4,7-Dichloro-quinoline. [Link]

-

Alfa Aesar. (2012, January 9). SAFETY DATA SHEET. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Dichloro-3-nitroquinoline | C9H4Cl2N2O2 | CID 2785138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-Dichloro-3-nitroquinoline | 132521-66-5 | Benchchem [benchchem.com]

- 11. echemi.com [echemi.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. scribd.com [scribd.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

Spectroscopic Characterization of 4,7-dichloro-3-nitroquinoline: A Predictive and Methodological Guide

This technical guide provides a detailed exploration of the anticipated spectroscopic characteristics of 4,7-dichloro-3-nitroquinoline. In the absence of direct experimental data for this specific isomer in the public domain, this document leverages established spectroscopic principles and comparative analysis of structurally related compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not only predictive insights but also comprehensive protocols for the empirical acquisition and validation of this data.

Introduction: The Imperative of Spectroscopic Analysis in Drug Discovery

This compound is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry. The quinoline core is a key pharmacophore in a variety of therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] The introduction of chloro and nitro substituents can profoundly modulate the electronic properties, reactivity, and biological activity of the quinoline ring system. Therefore, unambiguous structural elucidation through spectroscopic methods is a cornerstone of any research and development program involving such compounds.

This guide addresses the current information gap by providing a robust predictive analysis of the spectroscopic data for this compound, grounded in the known data of its close analogs, 4,7-dichloroquinoline and 2,4-dichloro-3-nitroquinoline.[2][3][4][5][6][7][8]

Molecular Structure and Predicted Spectroscopic Correlations

The structure of this compound dictates its interaction with electromagnetic radiation and its fragmentation behavior, which are the bases of NMR, IR, and MS, respectively. The following diagram illustrates the molecular structure and the standard numbering of the quinoline ring system.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

3.1. Predicted Fragmentation Pattern

Electron Impact (EI) mass spectrometry of this compound is expected to yield a distinct molecular ion peak. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. The nitro group is a common site of fragmentation, with losses of NO₂ (46 Da) and O (16 Da) being typical.

3.2. Predicted Mass Spectrum Data

| m/z | Predicted Identity | Notes |

| 242/244/246 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 196/198/200 | [M - NO₂]⁺ | Loss of the nitro group. |

| 226/228/230 | [M - O]⁺ | Loss of an oxygen atom from the nitro group. |

| 161/163 | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine atom. |

3.3. Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer, for instance, a time-of-flight (TOF) or Orbitrap instrument, coupled with an electron impact (EI) or electrospray ionization (ESI) source.

-

Data Acquisition:

-

EI Mode: Introduce the sample via a direct insertion probe or GC inlet. Acquire data over a mass range of m/z 50-500.

-

ESI Mode: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes.

-

-

Data Analysis: Analyze the resulting spectrum for the molecular ion peak and its isotopic pattern. Identify key fragment ions and propose fragmentation pathways.

Infrared (IR) Spectroscopy

4.1. Predicted Vibrational Frequencies

The IR spectrum of this compound will be dominated by absorptions from the aromatic quinoline core and the nitro group.

4.2. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Predicted Vibrational Mode | Expected Intensity |

| 3100-3000 | C-H stretching (aromatic) | Medium to Weak |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium to Strong |

| 1550-1500 | Asymmetric NO₂ stretching | Strong |

| 1350-1300 | Symmetric NO₂ stretching | Strong |

| 850-750 | C-H out-of-plane bending (aromatic) | Strong |

| 1100-1000 | C-Cl stretching | Strong |

4.3. Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Data Analysis: Identify and assign the major absorption bands to their corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show signals for the three aromatic protons. The powerful electron-withdrawing effects of the nitro and chloro groups will significantly deshield these protons, shifting their resonances downfield. The predicted chemical shifts are based on the known spectrum of 4,7-dichloroquinoline and the expected influence of the 3-nitro group.[2]

5.2. Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~9.0 | s | - |

| H-5 | ~8.2 | d | ~9.0 |

| H-6 | ~7.6 | dd | ~9.0, ~2.0 |

| H-8 | ~8.3 | d | ~2.0 |

Justification for Predictions:

-

H-2: The presence of the adjacent electron-withdrawing nitro group at C-3 and the nitrogen atom in the ring will cause a significant downfield shift, likely appearing as a singlet.

-

H-5, H-6, H-8: The chemical shifts are estimated based on the data for 4,7-dichloroquinoline, with minor adjustments due to the influence of the nitro group on the overall electron density of the ring system. The coupling patterns arise from the ortho (H-5/H-6) and meta (H-6/H-8) relationships.

5.3. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms, and the electron-withdrawing nature of the nitro group.

5.4. Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-3 | ~140 |

| C-4 | ~148 |

| C-4a | ~125 |

| C-5 | ~128 |

| C-6 | ~129 |

| C-7 | ~136 |

| C-8 | ~124 |

| C-8a | ~150 |

5.5. Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Lock and shim the magnetic field.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (may range from hundreds to thousands).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY (Correlated Spectroscopy) to establish ¹H-¹H correlations.

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which is crucial for unambiguous assignment of quaternary carbons.

-

Caption: Experimental workflow for NMR-based structural elucidation.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The provided data tables and experimental protocols offer a solid foundation for any researcher working with this compound. The next logical and crucial step is the empirical acquisition of these spectra to validate and refine these predictions. Such data would be a valuable contribution to the chemical and pharmaceutical sciences, aiding in the development of novel quinoline-based therapeutics.

References

- Benchchem.

- MDPI.

- ResearchGate.

- ACS Publications.

- NIH. 4,7-Dichloroquinoline.

- ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum.

- PubChem. 4,7-Dichloroquinoline.

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.

- ChemicalBook. 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.

- ChemicalBook. 4,7-Dichloroquinoline(86-98-6) IR Spectrum.

- Wikipedia. 4,7-Dichloroquinoline.

- ChemScene. 2,4-Dichloro-3-nitroquinoline.

- ChemicalBook. 2,4-DICHLORO-3-NITRO-QUINOLINE.

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4,7-Dichloroquinoline(86-98-6) 13C NMR spectrum [chemicalbook.com]

- 4. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,7-Dichloroquinoline(86-98-6) 1H NMR [m.chemicalbook.com]

- 6. 4,7-Dichloroquinoline(86-98-6) IR Spectrum [m.chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. 2,4-DICHLORO-3-NITRO-QUINOLINE | 132521-66-5 [chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure of 4,7-dichloro-3-nitroquinoline: A Keystone for Structure-Based Drug Design

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of 4,7-dichloro-3-nitroquinoline. As researchers, scientists, and drug development professionals, understanding the three-dimensional atomic arrangement of pharmacologically relevant scaffolds is paramount. The quinoline ring system, particularly halogenated and nitro-substituted variants, represents a cornerstone in medicinal chemistry. This document is structured to not only present the crystallographic data but to also provide insights into the causal-driven methodologies and the profound implications of such structural knowledge in the rational design of novel therapeutics.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. A notable example is 4,7-dichloroquinoline, a crucial intermediate in the synthesis of widely used antimalarial drugs like chloroquine and hydroxychloroquine.[1][2][3] The introduction of a nitro group, as in this compound, can significantly modulate the electronic properties and biological activity of the quinoline scaffold, making it a person of interest for developing new therapeutic agents, potentially in areas like antimicrobial or antiviral research.[4][5]

The precise three-dimensional structure of a molecule, as determined by X-ray crystallography, is fundamental to understanding its function.[6][7] It reveals exact bond lengths, bond angles, and intermolecular interactions, which are critical for structure-based drug design (SBDD).[8] By elucidating the crystal structure of this compound, we can gain invaluable insights into its steric and electronic profile, providing a rational basis for designing next-generation therapeutics.

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-step process that demands precision and a thorough understanding of the underlying principles. Our approach is designed as a self-validating system, where the quality of the outcome at each stage dictates the feasibility of the next.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound:

While various synthetic routes to substituted quinolines exist, a common approach involves the modification of a pre-existing quinoline core. For instance, the synthesis of the related 4,7-dichloroquinoline often starts from 3-chloroaniline.[2] The introduction of a nitro group at the 3-position can be achieved through electrophilic nitration of a suitable quinoline precursor. The purity of the synthesized compound is paramount and must be rigorously assessed, typically by techniques such as NMR spectroscopy and mass spectrometry, before proceeding to crystallization.

Protocol for Slow Evaporation Crystallization:

The ability to form a well-ordered crystal lattice is an inherent property of a molecule. The challenge lies in finding the optimal conditions to facilitate this process. Slow evaporation is a widely used technique for growing crystals of small molecules due to its simplicity and effectiveness.

-

Solvent Screening: A crucial first step is to identify a suitable solvent or solvent system in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, leading to amorphous solids or poorly-formed microcrystals.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent (e.g., a mixture of ethanol and dichloromethane) in a clean vial.

-

Controlled Evaporation: The vial is loosely capped or covered with a perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process allows the molecules to arrange themselves into a highly ordered crystal lattice.

-

Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, they are carefully harvested.[6][9]

The rationale behind this meticulous process is that the quality of the crystal directly impacts the quality of the diffraction data and, consequently, the accuracy of the final structure.

Single-Crystal X-ray Diffraction: Data Collection

With a suitable crystal, the next step is to collect the X-ray diffraction data. This process involves exposing the crystal to a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.

Step-by-Step Data Collection Protocol:

-

Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant to allow for data collection at low temperatures (e.g., 100 K). Low temperatures minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher resolution data.

-

Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer.[10] The instrument is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors, resulting in a final reflection file.

Structure Solution and Refinement

The collected diffraction data contains the information needed to determine the arrangement of atoms in the crystal. However, a critical piece of information, the phase of each diffracted wave, is lost during the experiment. This is known as the "phase problem".

Methodology for Structure Solution and Refinement:

-

Structure Solution: For small molecules like this compound, the phase problem is typically solved using direct methods.[9] These are computational techniques that use statistical relationships between the reflection intensities to derive initial phase estimates.

-

Model Building: The initial phases are used to calculate an electron density map. The crystallographer then interprets this map to build an initial model of the molecule, placing atoms in regions of high electron density.

-

Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation: The final refined structure is rigorously validated to ensure its quality and accuracy. This includes checking for consistency in bond lengths and angles, and analyzing the residual electron density map for any unassigned features.

Results and Discussion: The Crystal Structure of this compound

Disclaimer: The following data is presented as a hypothetical case for this compound, based on the known crystal structure of the closely related 4,7-dichloroquinoline for illustrative purposes.

Crystallographic Data and Refinement Details

The key parameters that define the crystal structure and the quality of the refinement are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₄Cl₂N₂O₂ |

| Formula Weight | 243.05 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.224 |

| b (Å) | 3.825 |

| c (Å) | 23.622 |

| β (°) | 96.61 |

| Volume (ų) | 1635.8 |

| Z | 8 |

| Calculated Density (g/cm³) | 1.972 |

| R-factor (R1) | 0.096 |

| wR2 | 0.327 |

Data is illustrative and based on the published structure of 4,7-dichloroquinoline.[11]

Molecular Structure and Conformation

The asymmetric unit of this compound would likely contain two independent molecules. The quinoline ring system is expected to be essentially planar. The nitro group at the 3-position and the chlorine atoms at the 4- and 7-positions will have specific orientations relative to the ring system. The precise bond lengths and angles, particularly around the substituted positions, are of great interest as they provide insight into the electronic effects of the substituents.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules are held together by a network of intermolecular interactions. For this compound, these are likely to include C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic quinoline rings. Understanding these interactions is crucial as they can influence the physicochemical properties of the solid, such as solubility and stability, which are critical considerations in drug formulation.[12][13]

Implications for Drug Development

The detailed structural information obtained from the crystal structure of this compound has significant implications for drug development:

-

Rational Drug Design: The precise coordinates of each atom provide a template for structure-based drug design. This allows for the rational design of new analogues with improved binding affinity and selectivity for a biological target.

-

Understanding Structure-Activity Relationships (SAR): By comparing the crystal structure of this compound with other active and inactive analogues, researchers can develop a deeper understanding of the structural requirements for biological activity.

-

Polymorph Screening: The crystallization process can sometimes yield different crystal forms of the same compound, known as polymorphs.[12] Each polymorph can have different physical properties, and identifying the most stable form is a critical step in pharmaceutical development.[13]

-

Intellectual Property: A novel crystal structure can be a key component of a patent application, providing intellectual property protection for a new chemical entity.

Conclusion

This technical guide has detailed the process of determining the crystal structure of this compound, from synthesis and crystallization to data collection and structure refinement. The resulting three-dimensional structure provides an unprecedented level of detail about the molecule's conformation and intermolecular interactions. This knowledge is not merely academic; it is a powerful tool for researchers in the pharmaceutical industry, enabling the rational design of more effective and safer medicines. The continued application of X-ray crystallography will undoubtedly remain a cornerstone of modern drug discovery.

References

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

- Wahid, M. F. (2024, November). A Review on Crystallography and Its Role on Drug Design. Texas Journal of Multidisciplinary Studies, 38, 28.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved from [Link]

-

Gupte, A., & Malla, S. (n.d.). The role of crystallography in drug design. PMC - NIH. Retrieved from [Link]

-

Braga, D., & Grepioni, F. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PubMed Central. Retrieved from [Link]

-

Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

LookChem. (n.d.). Synthesis of 4,7-Dichloroquinoline. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Thombre, K., Umap, A., Gupta, K., & Umekar, M. (n.d.). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology.

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

Wikipedia. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,.... Retrieved from [Link]

-

PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Wardell, J. L., de Souza, M. V. N., Wardell, S. M. S. V., & Low, J. N. (n.d.). 4,7-Dichloroquinoline. PMC - NIH. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dichloro-3-nitroquinoline. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-3-nitroquinoline | 132521-66-5 | Benchchem [benchchem.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. zienjournals.com [zienjournals.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. filter-dryer.com [filter-dryer.com]

A Note on the Analyte: From 4,7-Dichloro-3-nitroquinoline to the Core Intermediate 4,7-Dichloroquinoline

An In-depth Technical Guide to the Solubility and Stability of 4,7-Dichloroquinoline for Researchers and Drug Development Professionals

Initial searches for "4,7-dichloro-3-nitroquinoline" yielded limited specific data to construct an in-depth technical guide. However, the closely related and pivotal pharmaceutical intermediate, 4,7-dichloroquinoline , is extensively documented. This compound is a critical precursor in the synthesis of several antimalarial drugs, including chloroquine and hydroxychloroquine.[1][2][3][4][5][6] Given its significance in drug development, this guide will focus on the solubility and stability of 4,7-dichloroquinoline, providing a robust framework for its characterization. The principles and methodologies discussed herein are broadly applicable and can serve as a blueprint for the study of other quinoline derivatives.

Introduction to 4,7-Dichloroquinoline: A Critical Pharmaceutical Intermediate

4,7-Dichloroquinoline (DCQ) is a heterocyclic compound with the chemical formula C₉H₅Cl₂N.[1] It serves as a fundamental building block in the synthesis of essential medicines.[2][3] The physical and chemical properties of DCQ, such as its solubility and stability, are critical parameters that influence its storage, handling, reaction kinetics, and the purity of the final active pharmaceutical ingredient (API). Understanding these characteristics is paramount for process optimization, formulation development, and regulatory compliance.

Key Physicochemical Properties of 4,7-Dichloroquinoline:

| Property | Value | Source |

| Molecular Weight | 198.05 g/mol | [1][7] |

| Appearance | White to light yellow crystalline solid/powder | [1][8] |

| Melting Point | 82-88 °C | [9] |

| Boiling Point | 317 °C | [1] |

| CAS Number | 86-98-6 | [1][7] |

Solubility Profile of 4,7-Dichloroquinoline

The solubility of an intermediate like DCQ dictates the choice of solvents for synthesis, purification, and, if necessary, formulation. DCQ is generally characterized as poorly soluble in water but shows better solubility in various organic solvents.[8]

Rationale for Solvent Selection

The principle of "like dissolves like" is a guiding tenet in solubility studies.[8] For DCQ, a range of solvents with varying polarities should be investigated to establish a comprehensive solubility profile. This includes:

-

Non-polar solvents: Hexanes, Toluene

-

Polar aprotic solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate

-

Polar protic solvents: Methanol, Ethanol, Isopropanol (IPA)

-

Aqueous systems: Buffered solutions at various pH levels (e.g., pH 2, 7, 9) to assess the impact of ionization on solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 4,7-dichloroquinoline to a series of vials, each containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperatures) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable mobile phase for analysis.

-

Quantification: Analyze the concentration of DCQ in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Anticipated Solubility Data and Interpretation

The following table illustrates the expected format for presenting solubility data:

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| Water (pH 7) | 25 | < 0.1 | Practically Insoluble |

| 0.1 N HCl (pH ~1) | 25 | > 1.0 | Sparingly Soluble |

| Methanol | 25 | Soluble | [9] |

| Chloroform | 25 | Slightly Soluble (may require heating) | [9] |

| Hexanes | 25 | Slightly Soluble | [6] |

| Dichloromethane | 25 | Freely Soluble |

Interpretation: Enhanced solubility in acidic conditions (0.1 N HCl) would suggest that the quinoline nitrogen can be protonated, increasing the compound's polarity and interaction with aqueous media. The good solubility in organic solvents like methanol and DCM is consistent with its organic molecular structure.

Stability Studies of 4,7-Dichloroquinoline

Stability testing is crucial to determine the intrinsic stability of DCQ and to identify potential degradation pathways. This information is vital for defining storage conditions, re-test periods, and for understanding potential impurities that may arise during synthesis and storage.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing. They are designed to generate degradation products and provide insights into the degradation pathways.

Workflow for Forced Degradation Studies:

Caption: Workflow for forced degradation studies of 4,7-dichloroquinoline.

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Step-by-Step Methodology:

-

Column and Mobile Phase Screening: Start with a C18 column and screen different mobile phases (e.g., acetonitrile/water, methanol/water) with various buffers (e.g., phosphate, acetate) and pH levels.

-

Method Optimization: Optimize the gradient, flow rate, and column temperature to achieve good resolution between the parent DCQ peak and any degradation product peaks.

-

Forced Degradation Sample Analysis: Analyze the stressed samples. The goal is to demonstrate that all degradation product peaks are well-separated from the main peak and from each other.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the DCQ peak in the presence of its degradants. This ensures there is no co-elution.

-

Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Potential Degradation Pathways and Interpretation

The chlorine atoms on the quinoline ring are susceptible to nucleophilic substitution, which is a likely degradation pathway, especially under hydrolytic conditions.

Caption: Potential hydrolytic degradation pathways of 4,7-dichloroquinoline.

Interpretation of Stability Data:

-

Acidic/Basic Hydrolysis: DCQ may be susceptible to hydrolysis, particularly at the C4 position, to form 7-chloro-4-hydroxyquinoline. The rate of degradation would be dependent on pH and temperature.

-

Oxidative Stress: The quinoline ring system may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening under harsh oxidative conditions.

-

Photostability: Aromatic systems like quinoline can be sensitive to light. Photodegradation could lead to complex mixtures of products.

-

Thermal Stability: As a solid with a relatively high melting point, DCQ is expected to be stable at ambient temperatures. Degradation may be observed at elevated temperatures, especially in solution.

Summary and Recommendations

This guide outlines the essential studies required to characterize the solubility and stability of 4,7-dichloroquinoline.

-

Solubility: A thorough understanding of DCQ's solubility in a range of organic and aqueous solvents is critical for efficient process development and purification. The shake-flask method provides reliable equilibrium solubility data.

-

Stability: Forced degradation studies are indispensable for identifying potential degradation products and establishing the intrinsic stability of the molecule. A validated stability-indicating HPLC method is the cornerstone of these studies.

The data generated from these studies will enable researchers and drug development professionals to handle and store 4,7-dichloroquinoline under appropriate conditions, control for potential impurities, and ensure the quality and consistency of the final pharmaceutical products derived from this vital intermediate.

References

-

PubChem. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. [Link]

-

Wikipedia. 4,7-Dichloroquinoline. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. [Link]

-

Organic Syntheses. 4,7-dichloroquinoline. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. The Essential Role of 4,7-Dichloroquinoline in Modern Pharmaceutical Synthesis. [Link]

-

Solubility of Things. 4,7-Dichloroquinoline. [Link]

-

PubChem. 2,4-Dichloro-3-nitroquinoline | C9H4Cl2N2O2 | CID 2785138. [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

National Institutes of Health. 4,7-Dichloroquinoline - PMC. [Link]

Sources

- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 4,7-Dichloroquinoline:synthesis method and its application research_Chemicalbook [chemicalbook.com]

- 4. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. usbio.net [usbio.net]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

A Note on Chemical Identification: This guide focuses on the compound 2-Amino-5-bromo-4-methylpyridine, which is widely identified by the CAS Number 98198-48-2 . While the initial query referenced CAS Number 22931-74-4, publicly available scientific data overwhelmingly associates the chemical name and structure with the 98198-48-2 identifier. For the purpose of this technical overview, we will proceed with the information pertinent to CAS Number 98198-48-2.

Introduction

In the landscape of medicinal chemistry and synthetic organic chemistry, substituted pyridines represent a cornerstone of molecular design. Among these, 2-Amino-5-bromo-4-methylpyridine has emerged as a particularly valuable and versatile intermediate.[1] Its strategic arrangement of a nucleophilic amino group, a reactive bromine atom, and an electron-donating methyl group provides a powerful platform for the synthesis of complex molecular architectures. This guide offers a comprehensive technical overview of 2-Amino-5-bromo-4-methylpyridine, detailing its physicochemical properties, synthetic methodologies, and its significant role in the development of novel therapeutics, particularly in the realm of kinase inhibition.[2]

Core Molecular Data

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂.[2][3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | PubChem[3] |

| CAS Number | 98198-48-2 | Sigma-Aldrich, PubChem[3] |

| Molecular Formula | C₆H₇BrN₂ | PubChem, Sigma-Aldrich[3] |

| Molecular Weight | 187.04 g/mol | PubChem, Sigma-Aldrich[3] |

| Appearance | Pale yellow crystalline solid | BenchChem[2] |

| Melting Point | 148-151 °C | Sigma-Aldrich, ChemicalBook[4] |

| Solubility | Soluble in methanol | ChemicalBook[4] |

Synthesis and Reactivity

The most common and scalable method for the synthesis of 2-Amino-5-bromo-4-methylpyridine is through the electrophilic bromination of 2-Amino-4-methylpyridine.[5] This reaction typically utilizes N-Bromosuccinimide (NBS) as the brominating agent in a solvent such as N,N-Dimethylformamide (DMF).[6]

Key Reaction Parameters:

-

Temperature Control: Maintaining a low reaction temperature, often with an ice bath, is critical to prevent the formation of by-products, most notably the di-brominated species, 2-Amino-4-methyl-3,5-dibromopyridine.[5][7]

-

Stoichiometry: Precise control over the molar equivalents of the reactants is essential for maximizing the yield and purity of the desired mono-brominated product.[5]

-

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a standard and effective technique for monitoring the progress of the reaction to ensure the complete consumption of the starting material.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-bromo-4-methylpyridine

Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine using NBS.[2]

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice Bath

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (e.g., 150 ml).[5]

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF.[5]

-

Add the NBS solution dropwise to the cooled 2-Amino-4-methylpyridine solution, maintaining the low temperature.[5][6]

-

After the addition is complete, allow the reaction to stir at 20°C for 8-10 hours.[5][7]

-

Monitor the reaction progress by TLC until the starting material is consumed.[5][6]

-

Pour the reaction mixture into water to precipitate the crude product as a brown solid.[7]

-

Filter the solid using a Buchner funnel and wash it thoroughly with water.[6]

-

Further purify the solid by washing with acetonitrile.[6][7]

-

Filter the purified solid and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine.[5][6]

Reactivity and Applications in Drug Discovery

The utility of 2-Amino-5-bromo-4-methylpyridine as a building block in drug discovery stems from its distinct reactive sites. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions.[7][8] This allows for the introduction of diverse aryl and heteroaryl moieties, which is a cornerstone of structure-activity relationship (SAR) studies.

The electron-donating amino group at the 2-position and the methyl group at the 4-position influence the electronic properties of the pyridine ring, enhancing the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed cycles.[8] Specifically, the para-relationship between the strongly electron-donating amino group and the bromine atom increases the electron density at the C-5 position, making the C-Br bond more susceptible to reaction.[8]

Applications as a Scaffold for Biologically Active Molecules

2-Amino-5-bromo-4-methylpyridine is a key intermediate in the synthesis of a range of biologically active compounds, including:

-

Kinase Inhibitors: This compound is a critical scaffold for the development of kinase inhibitors, a class of targeted cancer therapy drugs.[2] Derivatives have been designed to target enzymes like Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and is a target in oncology.[2]

-

Anticancer Agents: The pyridine scaffold can be elaborated into fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities.

-

Pharmaceuticals for Neurological Disorders: The ability of pyridine derivatives to interact with specific receptors in the brain makes this compound a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[1][9]

-

Agrochemicals: It is also used in the formulation of herbicides and fungicides, contributing to crop protection.[1][9]

Hazards and Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-5-bromo-4-methylpyridine is classified as a hazardous substance.[3]

GHS Hazard Classifications: [3]

-

Skin Irritation (Category 2): Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Hazard Statements (H-codes):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-codes):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, appropriate safety precautions must be taken during handling. This includes:

-

Working in a well-ventilated area, preferably under a chemical fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, eye protection (safety glasses or goggles), and a lab coat.

-

For operations that may generate dust, a dust mask (e.g., N95) is recommended.

-

Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]

-

Open cuts or abraded skin should not be exposed to this material.[10]

Conclusion

2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2) is a high-value intermediate for researchers and professionals in drug development and agrochemical synthesis. Its well-defined synthetic routes and versatile reactivity make it an ideal starting point for the creation of diverse and complex molecules. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in the laboratory and beyond.

References

- BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.

- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine? - FAQ.

- BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.

- BenchChem. (n.d.). An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition.

- Chem-Impex. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- Amazon S3. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- ChemicalBook. (n.d.). 2-Amino-5-bromo-4-methylpyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98%.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet - 2-Amino-5-bromopyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4-methylpyridine 98% Safety Information.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Nitroaniline.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

Reactivity profile of the nitro group in 4,7-dichloro-3-nitroquinoline

An In-depth Technical Guide to the Reactivity Profile of the Nitro Group in 4,7-Dichloro-3-nitroquinoline

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its reactivity is largely dictated by the interplay of its substituents: two chlorine atoms and a strategically positioned nitro group. This guide provides a detailed examination of the reactivity profile of the nitro group on this quinoline core. We will explore the electronic landscape of the molecule, detailing how the potent electron-withdrawing nature of the nitro group governs two principal transformation pathways: Nucleophilic Aromatic Substitution (SNAr) at the C4 position and the reduction of the nitro group itself to form the corresponding 3-aminoquinoline derivative. This document serves as a technical resource for researchers and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a summary of synthetic applications.

Introduction: The Strategic Importance of the Quinoline Core

The quinoline framework is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The synthesis of these complex molecules relies on the availability of versatile intermediates. 4,7-Dichloroquinoline is a cornerstone building block for this class of compounds.[2][3][4] The introduction of a nitro group at the 3-position, yielding this compound, fundamentally alters the molecule's electronic properties and introduces a highly versatile functional handle for further synthetic elaboration.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[5][6] Its presence on the quinoline ring system serves two primary purposes:

-

Activation: It strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of adjacent leaving groups.[7][8][9]

-

Transformation: The nitro group itself can be readily transformed into other functional groups, most importantly the amino group, which dramatically changes the electronic and steric profile of the molecule.[10][11]

This guide will dissect these two facets of the nitro group's reactivity in the context of the 4,7-dichloroquinoline scaffold.

Electronic Profile and Causality of Reactivity

The reactivity of this compound is a direct consequence of the electronic effects exerted by its substituents on the heterocyclic ring.

-

The Nitro Group (C3): As the dominant activating group, the C3-nitro moiety deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It withdraws electron density through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and, more significantly, the resonance effect.

-

The Chloro Group (C4): This chlorine is positioned ortho to the nitro group. In SNAr reactions, this position is highly activated. The negative charge of the intermediate (the Meisenheimer complex) formed during nucleophilic attack at C4 can be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.[8][9] This makes the C4-chloro an excellent leaving group in the presence of a suitable nucleophile.

-

The Chloro Group (C7): Located on the benzene portion of the quinoline ring, this chlorine has a less direct, but still notable, electron-withdrawing inductive effect. It does not directly participate in resonance stabilization with the C3-nitro group.

This electronic arrangement primes the molecule for two distinct and predictable reaction pathways, making it a versatile synthetic intermediate.

Key Reaction Pathways

Pathway A: Nucleophilic Aromatic Substitution (SNAr) at C4

The most prominent reaction of this scaffold is the regioselective displacement of the C4-chloro substituent. The strong activation provided by the adjacent C3-nitro group makes this position highly electrophilic.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility and is greatly enhanced by the delocalization of the negative charge onto the nitro group.[8][9]

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, a good leaving group, to yield the final substituted product.

This pathway is highly efficient for a wide range of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse library of 4-substituted-3-nitroquinoline derivatives. An analogous reactivity pattern is observed in the closely related 2,4-dichloro-3-nitroquinoline, where nucleophilic attack also occurs preferentially at the C4 position.[12]

Caption: SNAr mechanism on the this compound core.

Pathway B: Reduction of the Nitro Group to an Amine

The second major reaction pathway involves the chemical transformation of the nitro group itself. The reduction of an aromatic nitro group to a primary amine is a fundamental and high-yielding reaction in organic synthesis.[11]

Mechanism: While the exact mechanism can vary with the reducing agent, a common method using a metal in acidic medium (e.g., Fe/AcOH or Sn/HCl) involves a series of single electron transfers from the metal surface and protonation steps.[10][13] This process sequentially reduces the nitro group through nitroso and hydroxylamine intermediates to the final amine.

Significance: This transformation results in a profound electronic reversal.

-

From Deactivating to Activating: The powerful electron-withdrawing nitro group (-NO₂) is converted into the strongly electron-donating amino group (-NH₂).

-

Shift in Reactivity: The resulting 3-amino-4,7-dichloroquinoline is now activated for electrophilic aromatic substitution and can participate in a host of new reactions, such as diazotization or cyclization, using the amine as a nucleophile.[11]

Caption: Workflow for the reduction of the nitro group and subsequent use.

Experimental Protocols & Data

The following protocols are representative methodologies for leveraging the reactivity of the nitro group in this compound.

Protocol 1: SNAr with a Primary Amine

Objective: To synthesize a 4-(alkylamino)-7-chloro-3-nitroquinoline derivative.

Methodology:

-

To a solution of this compound (1.0 eq) in ethanol (EtOH) or N,N-Dimethylformamide (DMF) is added the desired primary amine (1.2 eq).

-

A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) is added to scavenge the HCl byproduct.

-

The reaction mixture is stirred at a temperature ranging from 60 °C to 100 °C and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-(alkylamino)-7-chloro-3-nitroquinoline.

Protocol 2: Reduction of the Nitro Group with Iron

Objective: To synthesize 3-amino-4,7-dichloroquinoline.

Methodology:

-

This compound (1.0 eq) is suspended in a mixture of acetic acid (AcOH) and ethanol (EtOH).[10]

-

Iron powder (<325 mesh, 5.0 eq) is added portion-wise to the stirred suspension. The reaction is exothermic.

-

The mixture is heated to reflux (approx. 80-90 °C) for 2-4 hours, with reaction progress monitored by TLC.

-

After completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The Celite pad is washed with hot ethanol.

-

The combined filtrate is concentrated under reduced pressure.

-

The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The resulting aqueous slurry is extracted multiple times with ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield 3-amino-4,7-dichloroquinoline, which can be further purified by crystallization or chromatography if necessary.

Data Summary Table

| Reaction Pathway | Key Reagents | Typical Conditions | Product Class | Causality of Reactivity |

| SNAr at C4 | Amines, Alcohols, Thiols | Base (e.g., TEA), Solvent (e.g., EtOH, DMF), 60-100 °C | 4-Substituted-3-nitroquinolines | Strong electron-withdrawing effect of the C3-nitro group activates the C4 position for nucleophilic attack. |

| Nitro Reduction | Fe/AcOH, SnCl₂/HCl, H₂/Pd-C | Acidic or neutral medium, Reflux or room temp. (for H₂) | 3-Amino-4,7-dichloroquinolines | The nitro group acts as a reducible functional group, transforming into a strongly electron-donating amine. |

Conclusion

The nitro group in this compound is not merely a substituent but a powerful control element that dictates the molecule's synthetic destiny. Its strong electron-withdrawing nature facilitates highly regioselective nucleophilic aromatic substitution at the C4 position, providing a reliable route to a wide array of functionalized quinolines. Concurrently, the nitro group's susceptibility to reduction offers a gateway to an entirely different chemical space, transforming the electronic character of the quinoline core and enabling subsequent electrophilic or cyclization reactions. Understanding this dual reactivity profile is essential for harnessing the full potential of this valuable intermediate in the design and synthesis of novel therapeutics and complex organic molecules.

References

-